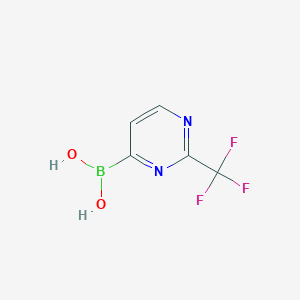(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid
CAS No.:
VCID: VC17359166
Molecular Formula: C5H4BF3N2O2
Molecular Weight: 191.91 g/mol
* For research use only. Not for human or veterinary use.

| Description |
(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid is a boronic acid derivative characterized by the inclusion of a trifluoromethyl group on a pyrimidine ring. This compound has garnered attention in organic and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and material sciences. Applications in Research and Industry3.1 Medicinal Chemistry Studies have shown that trifluoromethyl-substituted pyrimidine derivatives exhibit antifungal, insecticidal, and anticancer activities. For instance, compounds containing similar pyrimidine frameworks demonstrated activity against fungal pathogens like Botrytis cinerea and cancer cell lines such as PC3 and A549 . 3.2 Organic Synthesis 3.3 Material Science Structural InsightsThe molecular structure of (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid includes a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a boronic acid group at the 4-position. The trifluoromethyl group enhances the acidity of the compound due to its inductive effects. Spectroscopic Characterization:
Challenges and Future DirectionsWhile (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid holds promise in various fields, challenges remain:
Future research could focus on:
|
|---|---|
| Product Name | (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid |
| Molecular Formula | C5H4BF3N2O2 |
| Molecular Weight | 191.91 g/mol |
| IUPAC Name | [2-(trifluoromethyl)pyrimidin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-2-1-3(11-4)6(12)13/h1-2,12-13H |
| Standard InChIKey | ZHIURVFFKUQVKQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=NC(=NC=C1)C(F)(F)F)(O)O |
| PubChem Compound | 90318669 |
| Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume